Dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate
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Overview
Description
Dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C12H20O4 It belongs to the class of cyclopropane derivatives, which are known for their unique three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate typically involves the reaction of (2-halo-2-methylpropylidene)malonate with 2-methyl-1-propenylmagnesium bromide . This reaction proceeds under controlled conditions to ensure the formation of the desired cyclopropane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysis and concentrated alkali can facilitate the conversion of diethyl malonate to the cyclopropane diacid, which is then esterified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring structure can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,1-cyclopropanedicarboxylate
- Dimethyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropane-1,1-dicarboxylate
- Dimethyl 1,1-cyclobutanedicarboxylate
Uniqueness
Dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate is unique due to its specific substitution pattern on the cyclopropane ring. This substitution pattern can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
61110-99-4 |
---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H20O4/c1-5-6-7-9-8(2)12(9,10(13)15-3)11(14)16-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
GGRZLVUKRAAWIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(C1(C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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